molecular formula C26H43NO3 B8197088 N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide

N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide

Cat. No.: B8197088
M. Wt: 417.6 g/mol
InChI Key: QQBPLXNESPTPNU-UHFFFAOYSA-N
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Description

N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide is a useful research compound. Its molecular formula is C26H43NO3 and its molecular weight is 417.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Composite Membranes for CO2 Removal : A study highlights the potential of a related compound, N-(2-aminoethyl) trans-9-octadecenamide, for high CO2 selectivity in composite membranes. This could be beneficial for efficient CO2 removal in fuel cells (Dérue et al., 1997).

  • Neuroinflammation and Brain Damage : Oleamide, a derivative, shows anti-inflammatory effects by inhibiting NF-kappaB activation in LPS-stimulated BV2 microglia. This could reduce brain damage in neuroinflammation scenarios (Oh et al., 2010).

  • Fluorescent Probes : Derivatives of the compound can be used as fluorescent probes for detecting changes in temperature, solvent polarity, and acidity (Huang & Tam-Chang, 2010).

  • Motor Behavior Regulation : The compound and cannabinoid receptor agonists can enhance the effects of 5-HT2 receptor agonists on back muscle contractions in rats. This suggests a role in regulating motor behavior (Cheer et al., 1999).

  • Dopamine-like Activity : N-methyl derivatives of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines exhibit dopamine-like activity, with varying potencies based on the derivative (Jacob et al., 1981).

  • Sleep Induction : Inhibiting oleamide hydrolase, which can effectively induce sleep in the brain, could benefit sleep-deprived individuals (Patterson et al., 1996).

  • Anti-microbial Activity : Synthesized analogues of the compound show promising anti-microbial activity (Spoorthy et al., 2021).

  • Biosynthesis in Kidneys : Oleamide biosynthesis in rat kidneys may be mediated by cytochrome c, playing a role in sleep, thermoregulation, and antinociception (Driscoll et al., 2007).

  • Pharmaceutical Applications : Derivatives of the compound have potential uses in pharmaceutical formulations and nutraceuticals (Rakoff & Emken, 1983).

  • Polymer Solar Cells : PDPPNBr, used as an electron transport layer in polymer solar cells, improves power conversion efficiency, showcasing the versatile applications of derivatives of this compound (Hu et al., 2015).

Properties

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)ethyl]octadec-9-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h9-10,18-19,22,28-29H,2-8,11-17,20-21H2,1H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBPLXNESPTPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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